Technical Guide: Physical Characteristics of (1,3-benzodioxol-5-yl)methanol
Technical Guide: Physical Characteristics of (1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (1,3-benzodioxol-5-yl)methanol, also commonly known as piperonyl alcohol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental reproducibility.
Core Physical and Chemical Properties
(1,3-benzodioxol-5-yl)methanol is a white crystalline solid at room temperature.[1][2] It is characterized by a benzodioxole functional group, which is significant in its chemical reactivity and biological interactions.
Quantitative Data Summary
The key physical and chemical properties of (1,3-benzodioxol-5-yl)methanol are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₈H₈O₃ | - |
| Molecular Weight | 152.15 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | 50-54 °C | |
| Boiling Point | 282 °C (at 760 mmHg) | |
| 157 °C (at 16 mmHg) | ||
| 159-161 °C (at 0.027 bar) | ||
| Solubility | Slightly soluble in water | |
| Soluble in ethanol, diethyl ether, benzene, and chloroform | ||
| Vapor Pressure | 0.0016 mmHg (at 25 °C) | |
| Heat of Vaporization | 55.0 kJ/mol | |
| LogP | 1.05 | |
| CAS Number | 495-76-1 |
Experimental Protocols
Detailed methodologies for determining the key physical properties of (1,3-benzodioxol-5-yl)methanol are provided below. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point of (1,3-benzodioxol-5-yl)methanol can be determined using a standard melting point apparatus with capillary tubes.
Apparatus and Materials:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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(1,3-benzodioxol-5-yl)methanol, finely powdered
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Thermometer
Procedure:
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A small amount of finely powdered (1,3-benzodioxol-5-yl)methanol is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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As the temperature approaches the expected melting point (around 45 °C), the heating rate is reduced to 1-2 °C per minute to ensure accuracy.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
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For (1,3-benzodioxol-5-yl)methanol, this range is typically observed between 50 °C and 54 °C.
Boiling Point Determination (Thiele Tube Method)
Due to its high boiling point at atmospheric pressure, the boiling point of (1,3-benzodioxol-5-yl)methanol is often determined under reduced pressure. A standard method for this is the Thiele tube method.
Apparatus and Materials:
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Thiele tube
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Heat-resistant oil (e.g., mineral oil)
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Small test tube (fusion tube)
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Capillary tube (sealed at one end)
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Thermometer
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(1,3-benzodioxol-5-yl)methanol sample
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Bunsen burner or heating mantle
Procedure:
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A small amount (a few milliliters) of (1,3-benzodioxol-5-yl)methanol is placed in the fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
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The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample level.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
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As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is continued until a steady stream of bubbles is observed.
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The heat is then removed, and the liquid is allowed to cool.
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The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of (1,3-benzodioxol-5-yl)methanol in various solvents is determined through systematic qualitative analysis.
Apparatus and Materials:
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Test tubes
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(1,3-benzodioxol-5-yl)methanol
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Solvents: Water, Ethanol, Diethyl Ether, Benzene, Chloroform
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Vortex mixer (optional)
Procedure:
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Approximately 0.1 g of (1,3-benzodioxol-5-yl)methanol is placed into a clean, dry test tube.
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3 mL of the solvent to be tested (e.g., water) is added to the test tube.
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The mixture is agitated vigorously for 1-2 minutes (a vortex mixer can be used).
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The mixture is allowed to stand, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with the solvent.
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The procedure is repeated for each of the other solvents.
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Observations for (1,3-benzodioxol-5-yl)methanol are recorded as "slightly soluble" in water and "soluble" in organic solvents like ethanol, diethyl ether, benzene, and chloroform.
Spectral Analysis (FTIR and ¹H NMR)
Spectral data is crucial for the structural elucidation and confirmation of (1,3-benzodioxol-5-yl)methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Expected Absorptions: The FTIR spectrum is expected to show a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Characteristic peaks for the aromatic C-H stretching will appear around 3000-3100 cm⁻¹. The C-O stretching of the alcohol will be observed in the 1000-1200 cm⁻¹ region. The unique C-O-C stretches of the benzodioxole ring will also be present in the fingerprint region.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
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Sample Preparation: A small amount of (1,3-benzodioxol-5-yl)methanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Expected Signals: The ¹H NMR spectrum will show characteristic signals. The two protons of the methylenedioxy group (-O-CH₂-O-) typically appear as a singlet around 5.9-6.0 ppm. The two protons of the benzylic alcohol (-CH₂OH) will appear as a singlet around 4.6 ppm. The aromatic protons on the benzene ring will appear as multiplets in the region of 6.7-6.9 ppm.
Synthesis Workflow
(1,3-benzodioxol-5-yl)methanol is commonly synthesized via the reduction of piperonal (3,4-methylenedioxybenzaldehyde). A typical laboratory-scale synthesis is outlined below.
Reduction of Piperonal to (1,3-benzodioxol-5-yl)methanol
A common method for this reduction involves the use of a hydride reducing agent such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H).
